4-propyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-propyl-N-(4-pyrazin-2-yloxycyclohexyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-2-3-13-15(24-21-20-13)16(22)19-11-4-6-12(7-5-11)23-14-10-17-8-9-18-14/h8-12H,2-7H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRDSFXDSVDOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of Pyrazinyloxy Cyclohexane: : This step involves the reaction of pyrazine with 4-(hydroxy)cyclohexane to form 4-(pyrazin-2-yloxy)cyclohexane.
Synthesis of Thiadiazole Core: : The thiadiazole core is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: : The final compound is obtained by coupling the synthesized pyrazinyloxy cyclohexane with the thiadiazole derivative through an amide bond formation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, solvent choice, and the use of catalysts. Continuous flow synthesis techniques can also be employed to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : Oxidative reactions can modify the thiadiazole ring or the pyrazinyloxy group.
Reduction: : Reductive reactions may target the carboxamide or the thiadiazole ring.
Substitution: : Various substitution reactions can occur on the pyrazinyloxy or thiadiazole groups.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, peracids.
Reduction Reagents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halides, nucleophiles.
Major Products
The reactions typically yield products where the functional groups on the pyrazinyloxy or thiadiazole moieties are modified, leading to derivatives that may possess different chemical properties and biological activities.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety can inhibit various bacterial and fungal strains. For example, studies have demonstrated that certain thiadiazoles exhibit potent activity against resistant strains of bacteria and fungi, making them valuable in the development of new antimicrobial agents .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Thiadiazole derivatives have been investigated for their ability to modulate cellular pathways involved in cancer progression. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
Pesticidal Activity
Research on thiadiazole derivatives has revealed promising results in agricultural applications, particularly as pesticides. The compound has been noted for its nematicidal properties against plant-parasitic nematodes. The structural modifications that enhance its efficacy against these pests are a key area of ongoing research .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their biological activity. The introduction of various substituents on the thiadiazole ring has been shown to significantly impact their pharmacological properties. For instance, modifications that enhance lipophilicity or alter electronic properties can improve their efficacy against specific targets .
Study on Antimicrobial Efficacy
A study conducted by Kluczyk et al. (2020) investigated the effects of various 1,3-thiazine and thiadiazole derivatives on model lipid membranes. The researchers found that certain compounds could significantly alter membrane fluidity, which is critical for the action of antimicrobial agents . This study underscores the importance of membrane interactions in the efficacy of thiadiazole-based drugs.
Research on Antitumor Mechanisms
In another study focusing on the antitumor potential of thiadiazoles, researchers explored how these compounds interact with cellular signaling pathways. The findings suggested that specific structural features of the thiadiazole ring are essential for inducing apoptosis in tumor cells, providing insights into how to design more effective anticancer agents .
Data Table: Summary of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal strains | Effective against resistant strains; potential for new antimicrobial agents |
| Antitumor | Induction of apoptosis in cancer cell lines | Modulation of cellular pathways; structural features critical for efficacy |
| Pesticidal | Nematicidal activity against plant-parasitic nematodes | Structural modifications enhance efficacy against pests |
| Structure-Activity | Relationship analysis to optimize biological activity | Modifications can improve pharmacological properties |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: : Enzymes, receptors, and other proteins.
Pathways: : Influences signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Research Findings and Implications
- Synthesis : The target compound’s synthesis likely parallels methods for thiadiazole carboxamides, involving coupling of activated carboxylates with stereospecific cyclohexylamines .
- Bioactivity : While direct data is unavailable, pyrazine-containing analogs show enhanced target engagement in kinase inhibition studies, and propyl groups may improve blood-brain barrier penetration .
- Optimization : Substituting pyridine with pyrazine could mitigate off-target effects observed in related thiazole carboxamides, such as hERG channel inhibition .
Biological Activity
4-Propyl-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 2034437-34-6) is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 347.4 g/mol. The structure includes a thiadiazole ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₅O₂S |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 2034437-34-6 |
Biological Activity Overview
Thiadiazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, antidiabetic, and anticonvulsant activities. The specific biological activities of 4-propyl-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide are still under investigation, but related compounds exhibit promising results.
Anti-inflammatory Activity
Research indicates that thiadiazole derivatives can exhibit significant anti-inflammatory effects. A study evaluating various thiadiazoles showed that they could stabilize erythrocyte membranes and inhibit proteinase enzymes at concentrations around 100 ppm. In vivo studies demonstrated a reduction in paw edema in rats induced by carrageenan, suggesting potential use in treating inflammatory conditions .
Antimicrobial Activity
Thiadiazole derivatives have also shown antimicrobial properties. For instance, related compounds were effective against various bacterial strains with minimum inhibitory concentrations (MIC) indicating their potential as antibacterial agents. The compound's structural components may enhance its interaction with microbial targets .
Antidiabetic and Anticonvulsant Activities
Thiadiazoles have been reported to possess antidiabetic properties. Some derivatives demonstrated significant glucose-lowering effects in diabetic models. Additionally, anticonvulsant activity has been noted in several studies involving thiadiazole compounds, indicating their potential for neurological applications .
Case Studies
- Anti-inflammatory Study : In a study assessing the anti-inflammatory effects of thiadiazole derivatives, compounds similar to 4-propyl-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide were tested on rat models. The results indicated a significant decrease in paw edema at both lower (100 mg/kg) and higher (200 mg/kg) doses after 24 hours .
- Antimicrobial Evaluation : A study on the antibacterial activity of thiadiazole derivatives revealed that certain compounds exhibited excellent inhibitory activities against pathogens such as Xanthomonas axonopodis and Xanthomonas oryzae, with EC50 values significantly lower than standard treatments .
- Antidiabetic Research : In an evaluation of antidiabetic activity among various thiadiazole derivatives, those structurally similar to 4-propyl-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide showed promising results in lowering blood glucose levels in diabetic rats .
Q & A
Q. What are the standard synthetic routes for 4-propyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide?
Answer: The synthesis typically involves cyclization and coupling reactions. For the thiadiazole core, a common approach is refluxing carboxylic acid derivatives (e.g., 4-propyl-1,2,3-thiadiazole-5-carboxylic acid) with thiosemicarbazide in the presence of POCl₃ at 90°C for 3 hours, followed by pH adjustment to precipitate the product . The cyclohexyl-pyrazine ether moiety can be introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF), as seen in analogous syntheses of pyrazine-cyclohexyl ether intermediates . Post-synthetic purification often employs recrystallization from DMSO/water mixtures .
Q. What spectroscopic techniques are recommended for structural characterization?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹) and pyrazine ring vibrations .
- NMR : ¹H/¹³C NMR resolves stereochemistry (e.g., trans-cyclohexyl protons at δ ~1.5–2.5 ppm) and substituent positions .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₇H₂₂N₄O₂S: 370.146) .
- X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally related pyrazole-thiadiazole hybrids .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the introduction of pyrazine-cyclohexyl ether groups?
Answer: Key factors include:
- Base Selection : K₂CO₃ in DMF at room temperature achieves >80% yield for similar etherifications, but Cs₂CO₃ may enhance reactivity for sterically hindered substrates .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Temperature Control : Elevated temperatures (50–60°C) reduce reaction time but may increase side products; monitoring via TLC/HPLC is critical .
- Protection/Deprotection Strategies : Temporary protection of the carboxamide group (e.g., tert-butoxycarbonyl) prevents undesired side reactions .
Q. How to design structure-activity relationship (SAR) studies for biological activity optimization?
Answer:
- Substituent Variation : Modify the propyl chain (e.g., elongation to butyl or branching) to assess hydrophobicity effects .
- Heterocycle Replacement : Replace pyrazine with pyridine or triazine to evaluate π-π stacking interactions .
- Stereochemical Probes : Compare (1r,4r)- vs. (1s,4s)-cyclohexyl configurations to determine stereospecific binding .
- Biological Assays : Use enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cytotoxicity screens) to quantify activity changes .
Q. How to resolve contradictions in biological activity data across studies?
Answer:
- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis; impurities like unreacted starting materials can skew results .
- Assay Standardization : Control variables such as cell line passage number, serum concentration, and incubation time .
- Solubility Checks : Use DMSO stock solutions with concentrations ≤10 mM to avoid aggregation artifacts .
- Computational Validation : Perform molecular docking to identify binding poses that explain divergent activities (e.g., pyrazine orientation in ATP-binding pockets) .
Methodological Guidance
Q. What strategies mitigate challenges in isolating trans-cyclohexyl diastereomers?
Answer:
- Chromatographic Separation : Use reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water, 60:40) .
- Crystallization-Driven Resolution : Recrystallize from ethanol/water mixtures to enrich the trans isomer, leveraging differential solubility .
- Dynamic Kinetic Resolution : Employ chiral catalysts (e.g., Ru-BINAP complexes) during cyclohexanol ether formation .
Q. How to computationally model interactions with biological targets?
Answer:
- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., kinases) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability under physiological conditions .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from pyrazine) using MOE or Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
